molecular formula C11H17ClFNO B3086191 N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride CAS No. 1158568-96-7

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride

Cat. No.: B3086191
CAS No.: 1158568-96-7
M. Wt: 233.71 g/mol
InChI Key: AXCUGBJCBWUJFH-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is a synthetic amine derivative featuring a fluorinated benzyl group and a methoxy-substituted propanamine backbone. This compound is structurally related to pharmacologically active amines, such as antidepressants and neuroactive agents, though its specific applications remain underexplored in publicly available literature . The hydrochloride salt form improves solubility, a critical factor for drug delivery and in vitro testing.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10;/h3-6,13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUGBJCBWUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158568-96-7
Record name Benzenemethanamine, 4-fluoro-N-(3-methoxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158568-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 3-methoxy-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The methoxypropanamine backbone contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs vary primarily in their substituents, which dictate physicochemical properties and biological interactions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Functional Impact Suppliers/Commercial Availability References
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine HCl 4-Fluorobenzyl, 3-methoxypropanamine Enhanced solubility via methoxy; moderate lipophilicity Not explicitly reported
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine HCl 4-Fluorobenzyl, piperidine Increased basicity and conformational flexibility 4 suppliers
Fluoxetine Hydrochloride Trifluoromethylphenoxy, propanamine High lipophilicity (logP ~4.1); SSRI activity Widely available
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine HCl 4-Fluorobenzyl, pyrrole Heterocyclic aromaticity; potential metabolic stability 3 suppliers

Physicochemical and Pharmacokinetic Insights

  • Methoxy vs. Piperidine/Pyrrole Groups :
    The methoxy group in the target compound likely improves water solubility compared to the piperidine (basic amine) and pyrrole (aromatic heterocycle) substituents in analogs . However, reduced lipophilicity may limit blood-brain barrier penetration relative to Fluoxetine, which has a highly lipophilic trifluoromethyl group .
  • Electronic Effects: The electron-donating methoxy group contrasts with Fluoxetine’s electron-withdrawing trifluoromethylphenoxy moiety. This difference could alter receptor binding kinetics, as seen in serotonin reuptake inhibitors where electron-withdrawing groups enhance affinity .

Biological Activity

N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a fluorobenzyl group and a methoxypropanamine backbone. This unique structure enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C11H16ClFNO2
  • Molecular Weight: 239.7 g/mol

The mechanism of action involves the interaction of the compound with specific receptors or enzymes, primarily through the fluorobenzyl group, which increases binding affinity. The methoxypropanamine backbone contributes to the compound's stability and bioavailability, allowing for effective modulation of biological pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Dopamine Uptake Inhibition: Similar compounds have shown activity as dopamine uptake inhibitors, suggesting that this compound may also affect dopaminergic pathways .
  • Potential Anticancer Activity: The compound has been investigated for its potential in cancer treatment, particularly in non-small cell lung cancer (NSCLC), where it may inhibit specific kinases involved in tumor growth and survival .

Case Studies and Research Findings

  • In Vitro Studies on NSCLC Cells:
    • A study evaluated the effects of various analogues on EGFR-mutant NSCLC cells. It was found that compounds with similar structures to this compound exhibited significant anti-proliferative effects through kinase inhibition .
    • The IC50 values for related compounds ranged from 1 µM to 10 µM, indicating promising potency against cancer cell lines.
  • Structure-Activity Relationship (SAR):
    • A SAR study highlighted that modifications to the fluorobenzyl group significantly impacted the biological activity of related compounds. The introduction of electron-donating groups like methoxy increased efficacy against cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundFluorobenzyl & methoxypropanamine backbonePotential anticancer activity
4-FluorobenzylamineLacks methoxypropanamine backboneModerate binding affinity
3-MethoxypropylamineLacks fluorobenzyl groupLower biological activity

Q & A

Q. What are the standard synthetic routes for N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride?

  • Methodology : A common approach involves multi-step synthesis starting with condensation reactions between fluorinated benzylamines and methoxy-propanamine precursors. For example, LiAlH4 reduction of carbamate intermediates (e.g., derived from 4-fluorobenzylamine) is used to generate the propanamine backbone . Subsequent HCl salt formation is achieved via reaction with hydrogen chloride gas in anhydrous conditions. Key steps include:
  • Coupling reagents : DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation .
  • Purification : Column chromatography (silica gel) and recrystallization from ethanol/water mixtures .
    • Characterization : Confirmed via 1H-NMR (e.g., δ 3.3 ppm for methoxy protons), IR (C-O stretching at ~1100 cm⁻¹), and elemental analysis (C, H, N, Cl within ±0.4% theoretical) .

Q. How is the compound characterized spectroscopically to confirm its structural integrity?

  • Analytical Workflow :
  • 1H-NMR : Assign peaks for fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), methoxy groups (δ 3.3 ppm), and propanamine backbone (δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+ and isotopic chlorine patterns .
  • X-ray Crystallography (if crystalline): Used to resolve ambiguities in stereochemistry or salt form, as seen in cyclohexane hemisolvate analogs .

Q. What safety precautions are critical during handling and storage?

  • Safety Protocols :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Storage : In airtight containers under nitrogen at 2–8°C to avoid hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid unintended byproducts during synthesis?

  • Case Study : describes an unexpected product (compound 4) due to quaternary salt formation between intermediates. To mitigate this:
  • Stoichiometric Control : Use exact equivalents of reactants (e.g., 1:1 ratio of 4-fluorobenzylamine to propanamine precursors) to prevent over-alkylation .
  • Catalyst Selection : Replace Raney Ni with palladium-based catalysts for selective hydrogenation, reducing debenzoylation risks .
  • Reaction Monitoring : Real-time TLC or HPLC to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .

Q. What strategies resolve contradictions in fluorescence data when tracking the compound in biological systems?

  • Spectrofluorometric Optimization :
  • pH Adjustment : Maximal fluorescence intensity at pH 5 (due to protonation of tertiary amines enhancing quantum yield) .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to minimize quenching; avoid alcohols due to H-bonding interference .
  • Temperature Control : Maintain 25°C to prevent thermal degradation (ΔF intensity drops >10% at 40°C) .

Q. How can mechanistic studies explain unexpected stability under oxidative conditions?

  • Experimental Design :
  • Radical Scavenging Assays : Use DPPH or ABTS to test if the methoxy group acts as a radical stabilizer .
  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., fluorobenzyl vs. methoxy regions) .
  • Accelerated Stability Testing : Expose to H2O2 (3%) or UV light and monitor degradation via LC-MS .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding to serotonin transporters (SERT) based on structural analogs like BW723C86 .
  • Docking Studies : AutoDock Vina to model interactions with 5-HT2C receptors, leveraging fluorobenzyl’s π-π stacking potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride
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N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride

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